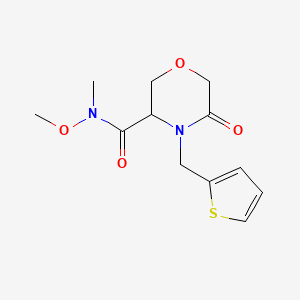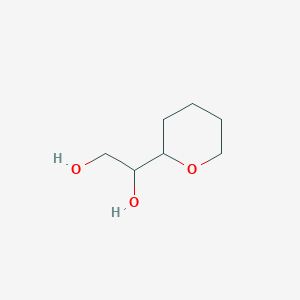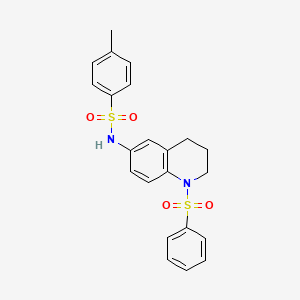![molecular formula C23H25N3O3S B2498064 2-((3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-phenylacetamide CAS No. 899909-82-1](/img/structure/B2498064.png)
2-((3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves intricate chemical reactions. For instance, the reaction of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 4-benzylamino- and 4-arylaminopent-3-en-2-ones results in derivatives of 1,7-diazaspiro[4.4]nona-3,8-diene-2,6-diones, showcasing the complexity and versatility of synthetic routes in producing diazaspiro nonane derivatives (Silaichev et al., 2012).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through X-ray crystallography, revealing detailed insights into their crystalline forms. For example, the study of the crystalline and molecular structure of certain diazaspiro[4.4]nona derivatives provided valuable information on their geometric configuration and intermolecular interactions, which are crucial for understanding their chemical behavior and reactivity (Silaichev et al., 2012).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, highlighting their reactivity and potential for further chemical transformations. For instance, cycloaddition reactions involving nitrilimides and 3-aryliden-2(3H)-furanone derivatives lead to the synthesis of diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives, illustrating the diverse reactivity patterns that can be exploited for creating novel compounds (Farag et al., 2008).
Physical Properties Analysis
The physical properties, such as melting points and solubility, are determined by the molecular structure and functional groups present in these compounds. For example, the crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide provided insights into its solid-state properties, including hydrogen bonding patterns and molecular packing, which influence its physical characteristics (Marinova et al., 2022).
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Compounds with complex structures including diazaspiro motifs and methoxyphenyl groups have been synthesized and evaluated for various biological activities. For instance, diphenylamine derivatives have been synthesized and evaluated for their antibacterial activity against pathogenic bacteria, illustrating the potential of such compounds in antimicrobial research (Rohit Kumar, Sushil Kumar, M. Khan, 2020). This highlights the relevance of exploring the biological activities of complex compounds, including the potential antimicrobial properties.
Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds
Research on the acidolysis of lignin model compounds, which often include methoxyphenyl motifs, has provided insights into the chemical processes underlying lignin breakdown. Such studies are crucial for understanding the conversion of lignin into valuable chemicals and fuels, indicating the potential application of complex organic compounds in bioconversion and renewable energy sectors (T. Yokoyama, 2015).
Novel Synthetic Pathways
The development of novel synthetic pathways for complex molecules, such as the practical synthesis of 2-fluoro-4-bromobiphenyl, demonstrates the ongoing need for innovative chemical synthesis methods. These methods can be applied to produce intermediates for pharmaceuticals and other fine chemicals, suggesting potential applications in synthetic chemistry and drug development (Yanan Qiu, Haining Gu, Pengfei Zhang, Wei-Ming Xu, 2009).
Chemical Structure and Toxicity Relationships
Studies on the relationship between chemical structure and toxicity provide essential information for drug development and safety assessment. Research on analogs of psychoactive compounds, for example, helps in understanding the pharmacological and toxicological properties of new substances, which is critical for developing safer therapeutic agents (H. Hardman, C. Haavik, M. Seevers, 1973).
properties
IUPAC Name |
2-[[2-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-28-18-12-16(13-19(14-18)29-2)21-22(26-23(25-21)10-6-7-11-23)30-15-20(27)24-17-8-4-3-5-9-17/h3-5,8-9,12-14H,6-7,10-11,15H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOULGPJTLYRRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC3(CCCC3)N=C2SCC(=O)NC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-methoxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2497983.png)


![2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2497989.png)
![4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(methylsulfonyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2497990.png)
![5-(3,4-dimethylphenyl)-1-(4-fluorobenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2497991.png)

![ethyl 3-({[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2497994.png)

![2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497996.png)
![Tert-butyl N-[1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylcarbamate](/img/structure/B2497997.png)

![N-[2-Fluoro-5-[[2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]phenyl]prop-2-enamide](/img/structure/B2498003.png)
![2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2498004.png)